N-(3-Ethoxypropyl)-4-piperidinecarboxamide hydrochloride
CAS No.: 1220030-38-5
Cat. No.: VC2836564
Molecular Formula: C11H23ClN2O2
Molecular Weight: 250.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1220030-38-5 |
---|---|
Molecular Formula | C11H23ClN2O2 |
Molecular Weight | 250.76 g/mol |
IUPAC Name | N-(3-ethoxypropyl)piperidine-4-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C11H22N2O2.ClH/c1-2-15-9-3-6-13-11(14)10-4-7-12-8-5-10;/h10,12H,2-9H2,1H3,(H,13,14);1H |
Standard InChI Key | RFOMJZKZJYXUSA-UHFFFAOYSA-N |
SMILES | CCOCCCNC(=O)C1CCNCC1.Cl |
Canonical SMILES | CCOCCCNC(=O)C1CCNCC1.Cl |
Introduction
Chemical Identity and Structural Characteristics
N-(3-Ethoxypropyl)-4-piperidinecarboxamide hydrochloride is a piperidine derivative with specific molecular properties that define its chemical behavior and potential applications. The compound features a piperidine ring with a carboxamide functional group at the 4-position and an ethoxypropyl substituent attached to the nitrogen of the carboxamide. The hydrochloride salt form enhances its stability and solubility characteristics for research applications.
Basic Chemical Information
The compound is characterized by the following chemical identifiers:
Parameter | Value |
---|---|
CAS Number | 1220030-38-5 |
Molecular Formula | C₁₁H₂₃ClN₂O₂ |
Molecular Weight | 250.77 g/mol |
MDL Number | MFCD13562699 |
IUPAC Name | N-(3-ethoxypropyl)piperidine-4-carboxamide;hydrochloride |
SMILES | CCOCCCNC(=O)C1CCCNC1.Cl |
The molecular structure consists of a piperidine ring with a carboxamide group at the 4-position, where the nitrogen of the carboxamide is connected to a 3-ethoxypropyl chain . The compound exists as a hydrochloride salt, which generally improves its solubility in polar solvents and stability during storage compared to the free base form.
Structural Features and Functional Groups
The key structural features of N-(3-Ethoxypropyl)-4-piperidinecarboxamide hydrochloride include:
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A piperidine heterocycle (six-membered ring containing nitrogen)
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A carboxamide functional group at the 4-position of the piperidine ring
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A 3-ethoxypropyl substituent on the nitrogen of the carboxamide
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A hydrochloride salt form
These structural elements contribute to the compound's chemical reactivity, binding properties, and potential biological activities. The piperidine ring, being a prominent structure in many pharmaceutically active compounds, offers a rigid scaffold that can interact with various biological targets. The carboxamide group serves as both a hydrogen bond donor and acceptor, enhancing the compound's ability to interact with proteins and other biological macromolecules.
Physical Properties
N-(3-Ethoxypropyl)-4-piperidinecarboxamide hydrochloride typically appears as a white crystalline powder. As a hydrochloride salt, it demonstrates enhanced solubility in water and various polar organic solvents, which is beneficial for chemical reactions and pharmaceutical formulations requiring dissolution.
Solubility Profile
The compound's solubility characteristics are influenced by its salt form and functional groups:
Solvent Type | Solubility |
---|---|
Water | Soluble |
Alcohols (Methanol, Ethanol) | Soluble |
Dimethyl Sulfoxide (DMSO) | Highly soluble |
Dimethylformamide (DMF) | Soluble |
Dichloromethane | Moderately soluble |
Non-polar solvents (Hexane, Toluene) | Poorly soluble |
This solubility profile makes the compound suitable for various chemical transformations and facilitates its handling in laboratory settings for research purposes .
Stability Considerations
As a hydrochloride salt, N-(3-Ethoxypropyl)-4-piperidinecarboxamide typically exhibits good stability under standard laboratory storage conditions. It is generally recommended to store the compound:
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In sealed containers
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At room temperature or refrigerated conditions
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Protected from moisture and strong light
These storage conditions help maintain the compound's chemical integrity over time, ensuring consistent results in research applications.
Applications in Research and Development
N-(3-Ethoxypropyl)-4-piperidinecarboxamide hydrochloride has several potential applications across different research domains, with pharmaceutical research being the most prominent area.
Pharmaceutical Research Applications
The compound belongs to the family of piperidine derivatives, which have demonstrated various pharmacological activities. Specific areas of potential pharmaceutical interest include:
Therapeutic Area | Potential Mechanism/Target |
---|---|
Anti-inflammatory | Cytokine modulation |
Antimicrobial | Cellular membrane disruption |
Cardiovascular | Ion channel modulation |
Anticancer | Various cell signaling pathways |
These potential applications would require extensive future research to confirm and characterize for this specific compound.
Chemical Research Applications
In chemical research contexts, N-(3-Ethoxypropyl)-4-piperidinecarboxamide hydrochloride may serve as:
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An intermediate in the synthesis of more complex molecules
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A structural building block for developing compound libraries
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A reference standard for analytical chemistry
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A model compound for studying reaction mechanisms and structure-activity relationships
Its well-defined structure makes it valuable for studies exploring the impact of specific functional groups on chemical reactivity and biological activity.
Comparison with Related Compounds
Understanding the relationship between N-(3-Ethoxypropyl)-4-piperidinecarboxamide hydrochloride and structurally similar compounds provides context for its chemical behavior and potential applications.
Comparison with Other Piperidine Derivatives
Several related piperidine derivatives demonstrate how subtle structural changes influence chemical and potential biological properties:
Compound | Structural Difference | Potential Impact |
---|---|---|
N-(3-Ethoxypropyl)-3-piperidinecarboxamide hydrochloride | Carboxamide at 3-position instead of 4-position | Different spatial orientation altering receptor binding |
Ethyl 4-piperidinecarboxylate hydrochloride | Ester instead of amide functionality | Different hydrolytic stability and hydrogen bonding |
Ethyl 3-piperidinecarboxylate hydrochloride | Ester at 3-position | Altered geometric properties affecting molecular recognition |
1-acetyl-N-(3-ethynylphenyl)-4-piperidinecarboxamide | Addition of acetyl group and aromatic substituent | Modified lipophilicity and additional binding interactions |
This comparison illustrates how positional isomerism and functional group variations within the piperidine scaffold can lead to compounds with potentially different chemical reactivities and biological activities .
Position Isomer Comparison
A particularly interesting comparison exists between N-(3-Ethoxypropyl)-4-piperidinecarboxamide hydrochloride and its 3-position isomer:
Feature | 4-Position Isomer | 3-Position Isomer |
---|---|---|
Spatial arrangement | Equatorial orientation of substituent possible | More rigid orientation constraints |
Ring conformation | Influences chair-boat equilibrium | Different conformational preferences |
Synthetic accessibility | Often accessible from 4-piperidinecarboxylic acid | Requires different synthetic approach |
Potential binding mode | Distinctive hydrogen bonding pattern | Alternative hydrogen bonding geometry |
These positional differences can significantly impact both the chemical behavior of the compounds and their potential interactions with biological targets.
Current Research Status and Future Directions
The current research landscape surrounding N-(3-Ethoxypropyl)-4-piperidinecarboxamide hydrochloride is still developing, with several promising directions for future investigation.
Current Research Limitations
Available research on this specific compound appears limited, with most information focusing on:
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Basic chemical characterization
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Commercial availability as a research chemical
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General knowledge about the piperidine class of compounds
This limited research coverage suggests opportunities for more comprehensive studies exploring the compound's full potential .
Future Research Directions
Several promising research directions could advance understanding of N-(3-Ethoxypropyl)-4-piperidinecarboxamide hydrochloride:
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Comprehensive structure-activity relationship studies comparing positional isomers
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Investigation of receptor binding profiles in neurological systems
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Exploration of potential antimicrobial properties
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Development of new synthetic methodologies for more efficient preparation
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Computational studies predicting potential biological targets
Such studies would help establish the compound's full utility in various research and development contexts.
Analytical Methods and Characterization
Proper characterization of N-(3-Ethoxypropyl)-4-piperidinecarboxamide hydrochloride is essential for confirming its identity and purity for research applications.
Spectroscopic Analysis
Several spectroscopic techniques are valuable for characterizing this compound:
Mass Spectrometry
Mass spectrometric analysis would typically show:
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Molecular ion peak corresponding to the free base (M-HCl)
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Fragmentation patterns showing loss of the ethoxypropyl group
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Characteristic fragments of the piperidine ring system
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